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Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzoic acid

Cat. No.: B1361469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-4-ethoxybenzoic acid, a valuable building block in organic synthesis and

pharmaceutical development. This document presents predicted nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental

protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-Chloro-4-
ethoxybenzoic acid. These predictions are based on established principles of spectroscopy

and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.98 d 1H H-2

~7.89 dd 1H H-6

~6.95 d 1H H-5

~4.15 q 2H -OCH₂CH₃

~1.48 t 3H -OCH₂CH₃

~11.5 (broad) s 1H -COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~170.0 C=O

~159.0 C-4

~132.5 C-6

~130.0 C-2

~124.0 C-1

~122.5 C-3

~112.0 C-5

~64.5 -OCH₂CH₃

~14.5 -OCH₂CH₃

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~2980, ~2940 Medium C-H stretch (Aliphatic)

~1680-1710 Strong
C=O stretch (Carboxylic acid

dimer)[1][2][3][4]

~1600, ~1500 Medium-Strong C=C stretch (Aromatic)

~1250 Strong C-O stretch (Aryl ether)

~1200 Strong C-O stretch (Carboxylic acid)

~800 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Assignment

200/202 High
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

183/185 Medium [M-OH]⁺

172/174 Medium [M-C₂H₄]⁺

155/157 High [M-OC₂H₅]⁺

127/129 Medium [M-CO₂H - C₂H₄]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Materials:

3-Chloro-4-ethoxybenzoic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

NMR tube (5 mm)

Pasteur pipette

Vial

Procedure:

Accurately weigh the sample and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently agitate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette, transfer the solution into an NMR tube.

Carefully place the NMR tube into the spinner turbine and adjust the depth using a gauge.

Insert the sample into the NMR spectrometer.

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition

parameters for a 500 MHz spectrometer are typically used.

Process the acquired data, including Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:
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3-Chloro-4-ethoxybenzoic acid (~1-2 mg)

Potassium bromide (KBr), IR grade (~100-200 mg)

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

Gently grind the KBr in an agate mortar to a fine powder.

Add the 3-Chloro-4-ethoxybenzoic acid sample to the mortar.

Thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.

Transfer a portion of the mixture to the pellet press die.

Apply pressure to the die using a hydraulic press to form a transparent or translucent KBr

pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Perform a background scan with an empty sample holder and subtract it from the sample

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

3-Chloro-4-ethoxybenzoic acid (~1 mg)
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Volatile organic solvent (e.g., methanol or dichloromethane)

Vial

Microsyringe

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

Prepare a dilute solution of the sample by dissolving approximately 1 mg in 1 mL of a

suitable volatile solvent.

For GC-MS analysis, derivatization with a silylating agent may be performed to increase

volatility, though direct injection may also be possible.

Set the GC-MS instrument parameters. Typical conditions include an injector temperature of

250°C and an EI source energy of 70 eV.

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is separated on the GC column and subsequently introduced into the mass

spectrometer.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Chloro-4-ethoxybenzoic acid.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of 3-Chloro-4-ethoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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